Product packaging for 3-Bromo-2-methylbut-1-ene(Cat. No.:CAS No. 51872-48-1)

3-Bromo-2-methylbut-1-ene

Cat. No.: B3053196
CAS No.: 51872-48-1
M. Wt: 149.03 g/mol
InChI Key: HUWROFPLFCTNEQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbut-1-ene (CAS 51872-48-1) is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It is classified as a vinylic halide, where the bromine atom is attached to a carbon that is part of a carbon-carbon double bond. This structural feature makes it a valuable intermediate in various research applications . In modern organic synthesis, this compound and its structural analogues are significant for their role in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions . These reactions are fundamental methodologies for creating carbon-carbon bonds, which are essential in constructing complex molecules for pharmaceuticals and agrochemicals . The bromine atom acts as a good leaving group, enabling nucleophilic substitution and elimination reactions . A key research challenge involves controlling the regioselectivity and stereoselectivity during its reactions to ensure high yields of the desired product . Synthetic routes to this compound can include the allylic bromination of 2-methyl-2-butene using N-bromosuccinimide (NBS) or the addition of hydrogen bromide to conjugated dienes like isoprene . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should refer to the safety data sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9B B3053196 3-Bromo-2-methylbut-1-ene CAS No. 51872-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWROFPLFCTNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593070
Record name 3-Bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51872-48-1
Record name 3-Bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Methylbut 1 Ene

Direct Halogenation Approaches

The direct introduction of a bromine atom into a precursor molecule is a common strategy for synthesizing 3-Bromo-2-methylbut-1-ene. Several methods fall under this category, each with its own set of conditions and mechanistic intricacies.

Allylic Bromination using N-Bromosuccinimide (NBS)

A prominent method for the synthesis of this compound involves the allylic bromination of 2-methyl-2-butene (B146552) using N-Bromosuccinimide (NBS). pearson.comlibretexts.org This reaction specifically targets the hydrogen atoms on the carbon adjacent to the double bond, known as the allylic position. masterorganicchemistry.comyoutube.com

Allylic bromination with NBS is a radical chain reaction that requires an initiator to begin the process. libretexts.orgmasterorganicchemistry.com Common initiators include ultraviolet (UV) light or chemical radical initiators like azobisisobutyronitrile (AIBN). The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4). libretexts.orgmsu.edu The presence of these initiators facilitates the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary to propagate the reaction. chemistrysteps.com NBS is favored over using Br2 directly because it provides a low, constant concentration of bromine, which helps to suppress competing electrophilic addition reactions to the double bond. masterorganicchemistry.commsu.edu

When 2-methyl-2-butene is treated with NBS under UV irradiation, a number of isomeric monobromination products can be formed. brainly.comchegg.com

The regioselectivity of allylic bromination is determined by the stability of the resulting allylic radical intermediate. chemistrysteps.com In the case of an unsymmetrical alkene like 2-methyl-2-butene, abstraction of an allylic hydrogen can lead to the formation of different resonance-stabilized radicals. This can result in a mixture of constitutional isomers. chemistrysteps.com For instance, the reaction of 1-octene (B94956) with NBS yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene. msu.edu

The stereochemistry of allylic bromination is generally not controlled, meaning that if a new stereocenter is formed, a racemic mixture of enantiomers is typically obtained. chemistrysteps.com This is because the intermediate radical is planar, allowing for the bromine atom to attack from either face with equal probability. chemistrysteps.com

Addition of Hydrogen Bromide to Dienes (e.g., Isoprene)

Another synthetic route to this compound is the addition of hydrogen bromide (HBr) to a conjugated diene like isoprene (B109036) (2-methyl-1,3-butadiene). This reaction can lead to a mixture of products depending on the reaction conditions.

The addition of HBr to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com However, in the case of conjugated dienes like isoprene, both 1,2- and 1,4-addition products can be formed. askfilo.comchempedia.info The reaction of isoprene with HBr can yield 3-bromo-2-methyl-1-butene as a 3,4-addition product, particularly in the presence of a catalyst like cuprous bromide. chempedia.info

The regioselectivity of the addition can be influenced by the presence of peroxides. In what is known as the "peroxide effect" or anti-Markovnikov addition, the presence of peroxides leads to a radical chain mechanism. chegg.combyjus.com This results in the bromine atom adding to the less substituted carbon of the double bond. chemistrysteps.comlibretexts.org This effect is specific to HBr. byjus.com The mechanism involves the formation of a bromine radical which then adds to the diene to form the most stable radical intermediate. chemistrysteps.com

The ratio of kinetic versus thermodynamic products in the addition of HBr to conjugated dienes is also a critical factor. stackexchange.com The kinetic product is formed faster, often at lower temperatures, while the thermodynamic product is the more stable product and is favored at higher temperatures. stackexchange.com

Bromination of Alkenes with Specific Reagents (e.g., MPHT Complex)

Specialized brominating agents have been developed to offer milder and more selective alternatives to traditional reagents. One such reagent is N-methylpyrrolidin-2-one hydrotribromide (MPHT). researchgate.net

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable halogenated alkene in organic chemistry, can be achieved through various synthetic methodologies. These routes primarily involve either direct or indirect approaches, including elimination reactions from saturated precursors and transformations from oxygenated compounds like alcohols. The development of these synthetic pathways also increasingly considers principles of green chemistry to enhance sustainability.

Indirect Synthetic Routes

Indirect methods for preparing this compound often start from precursors that are subsequently transformed into the desired product. These routes offer flexibility in starting materials and reaction conditions.

Elimination Reactions from Halogenated Saturated Precursors

One indirect pathway to this compound involves the elimination of hydrogen halides from a dihalogenated saturated precursor, such as 2,3-dibromo-2-methylbutane. This type of reaction, known as dehydrohalogenation, is typically facilitated by a strong base. libretexts.orgdocbrown.info The base abstracts a proton from a carbon atom adjacent to the one bearing a bromine atom, leading to the formation of a double bond and the expulsion of a bromide ion. The choice of base and reaction conditions can influence the regioselectivity of the elimination, determining the position of the newly formed double bond. docbrown.info For instance, using a sterically hindered base might favor the formation of the less substituted alkene (Hofmann product), while a smaller base could lead to the more substituted alkene (Zaitsev product).

A common approach for synthesizing the dihaloalkane precursor is the addition of a halogen, like bromine (Br₂), across the double bond of an alkene. libretexts.org For example, the reaction of 2-methyl-2-butene with Br₂ yields 2,3-dibromo-2-methylbutane. vaia.com Subsequent elimination of one equivalent of hydrogen bromide (HBr) can then produce a mixture of isomeric bromoalkenes, including this compound.

Table 1: Elimination Reaction for this compound Synthesis

PrecursorReagentProductReaction Type
2,3-Dibromo-2-methylbutaneStrong Base (e.g., Potassium tert-butoxide)This compoundDehydrohalogenation (E2)

Transformations from Oxygenated Precursors (e.g., Alcohols)

Another significant indirect synthetic strategy utilizes oxygenated precursors, most notably alcohols. The conversion of an alcohol to an alkyl bromide can be achieved through various reagents and mechanisms.

A prominent method involves the reaction of an appropriate alcohol with a hydrobromic acid (HBr). stackexchange.com For instance, the reaction of 2-methylbut-3-en-2-ol with HBr can be used to synthesize bromo-methyl-butene isomers. stackexchange.com The reaction mechanism typically begins with the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). stackexchange.com Departure of the water molecule generates a carbocation intermediate. stackexchange.com In the case of 2-methylbut-3-en-2-ol, this would initially form a tertiary carbocation. stackexchange.com This carbocation can then be attacked by a bromide ion.

However, the initial carbocation can also undergo rearrangement to form a more stable allylic carbocation. This resonance-stabilized intermediate can then react with the bromide ion at different positions, leading to a mixture of products, including 1-bromo-3-methylbut-2-ene and potentially 3-bromo-3-methylbut-1-ene. stackexchange.com The precise product distribution depends on the reaction conditions and the relative stabilities of the possible carbocation intermediates and the resulting alkenes.

An alternative to using HBr directly is the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to convert the alcohol to the corresponding alkyl bromide. These reagents often provide a more controlled reaction with fewer side products.

Green Chemistry Considerations in Synthesis Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are more environmentally friendly and sustainable. mdpi.com

Solvent-Free or Environmentally Benign Reaction Media Investigations

A key area of green chemistry research is the replacement of volatile and often hazardous organic solvents with more benign alternatives. Investigations into solvent-free reaction conditions or the use of environmentally friendly media like water, ionic liquids, or supercritical fluids are gaining prominence. For bromination reactions, the use of solid bromine carriers or in-situ generation of the brominating agent can reduce the need for hazardous solvents and improve safety. sci-hub.se For example, N-bromosuccinimide (NBS) is a common reagent used for allylic bromination that provides a low, controlled concentration of bromine, minimizing side reactions and the handling of corrosive liquid bromine. masterorganicchemistry.comlibretexts.org

Atom Economy and Sustainability in Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgchembam.com Reactions with high atom economy generate less waste. Addition reactions, for example, are inherently 100% atom-economical as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions produce byproducts, thus having lower atom economy.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Methylbut 1 Ene

Carbon-Halogen Bond Activation and Reactivity Profiles

The presence of a bromine atom, a good leaving group, makes 3-bromo-2-methylbut-1-ene highly reactive in both nucleophilic substitution and elimination reactions. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by electron-rich species (nucleophiles). ncert.nic.in

Nucleophilic Substitution Reactions on Vinylic and Allylic Centers

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds. guidechem.com

The substitution reactions of this compound can proceed through different mechanisms, primarily S_N1 (Substitution Nucleophilic Unimolecular) and S_N2' (Substitution Nucleophilic Bimolecular with allylic rearrangement). pearson.comreddit.com

The S_N1 mechanism is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. ncert.nic.inmasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. ncert.nic.in S_N1 reactions are typically favored by polar protic solvents, which can stabilize the carbocation intermediate. ncert.nic.in

The S_N2' mechanism is a concerted reaction where the nucleophile attacks the double bond at the carbon atom gamma to the leaving group, leading to a shift of the double bond and expulsion of the bromide ion in a single step. reddit.com This pathway is a variation of the more common S_N2 reaction, which involves backside attack at the carbon bearing the leaving group. ncert.nic.in

Reaction TypeMechanismKey Features
S_N1 Stepwise: 1. Formation of carbocation (slow) 2. Nucleophilic attack (fast)Favored by polar protic solvents; carbocation rearrangements are possible. ncert.nic.inmasterorganicchemistry.com
S_N2' ConcertedNucleophilic attack at the γ-carbon of the allylic system with simultaneous double bond migration and leaving group departure. reddit.com

In S_N1 reactions, the stability of the initially formed carbocation is crucial. pearson.com The ionization of this compound leads to a secondary allylic carbocation. However, this carbocation can undergo rearrangement to form a more stable tertiary carbocation through a hydride or methyl shift. pearson.comlibretexts.org This rearrangement leads to the formation of a mixture of products. pearson.com For instance, the reaction of 3-methyl-1-butene (B165623) with HBr, which proceeds through a similar carbocation intermediate, yields a rearranged tertiary alkyl bromide as the major product. libretexts.org

The stability of carbocations generally follows the order: tertiary > secondary > primary. masterorganicchemistry.com This thermodynamic preference drives the rearrangement process. libretexts.org

Elimination Reactions to Form Dienes

When treated with a strong base, this compound can undergo elimination reactions to form dienes. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons. doubtnut.com The major product of the elimination reaction is typically 2-methyl-1,3-butadiene (isoprene), a conjugated diene. The formation of the more substituted and conjugated diene is favored according to Zaitsev's rule. doubtnut.com

Radical Reactions and Mechanistic Pathways

This compound can also participate in radical reactions. For example, allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. stackexchange.com This reaction proceeds via a free radical mechanism involving the abstraction of an allylic hydrogen atom, followed by reaction with bromine. pearson.com

Alkene Moiety Reactivity

The double bond in this compound is also a site of reactivity, primarily through electrophilic addition reactions. Reagents like hydrogen halides (e.g., HBr) can add across the double bond. chemistrysteps.com The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the acid adds to the carbon atom of the double bond that already has more hydrogen atoms. msu.edu This leads to the formation of the more stable carbocation intermediate. chemistrysteps.com

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions that break the π-bond and form two new σ-bonds. pearson.com The presence of the methyl group and the bromine atom on adjacent carbons introduces asymmetry, which dictates the regiochemical and stereochemical outcomes of these additions.

Electrophilic addition reactions to unsymmetrical alkenes like this compound are governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. dtu.dknii.ac.jp In the case of this compound, the C1 carbon is less substituted than the C2 carbon. Therefore, in the addition of hydrogen halides (HX), the hydrogen atom will preferentially add to C1. dtu.dk This regioselectivity is a consequence of the relative stability of the resulting carbocation intermediates. dtu.dknii.ac.jp

The addition of halogens, such as bromine (Br₂), or mixed halogens, like iodine monochloride (ICl), also exhibits selectivity. The reaction proceeds through a cyclic halonium ion intermediate. bohrium.comrsc.org The subsequent attack by the halide anion occurs from the side opposite to the bulky halonium bridge, resulting in an anti-addition stereochemistry. pearson.comrsc.orgscilit.com This means the two new groups are added to opposite faces of the original double bond.

For instance, the reaction of an alkene with bromine water leads to the formation of a halohydrin, where a halogen and a hydroxyl group are added across the double bond. rsc.org The regioselectivity again follows Markovnikov's principle, where the hydroxyl group adds to the more substituted carbon that can better stabilize a positive charge in the transition state. rsc.org

Reaction Reagent Major Product(s) Regioselectivity Stereoselectivity
HydrohalogenationHBr2,3-Dibromo-2-methylbutaneMarkovnikovMixture of syn and anti
HalogenationBr₂1,2,3-Tribromo-2-methylbutaneN/A (symmetrical reagent)Anti-addition
Halohydrin FormationBr₂/H₂O1-Bromo-2-(bromomethyl)-2-butanolMarkovnikov (OH on C2)Anti-addition

The mechanism of electrophilic addition of protic acids like HBr to an alkene involves a two-step process. The first and rate-determining step is the protonation of the double bond to form a carbocation intermediate. dtu.dk The stability of this carbocation is paramount in determining the reaction's regioselectivity. dtu.dksigmaaldrich.com

When this compound is protonated, two potential carbocations can be formed:

Pathway A: Protonation at C1 yields a tertiary carbocation at C2.

Pathway B: Protonation at C2 yields a secondary carbocation at C1.

Tertiary carbocations are significantly more stable than secondary carbocations due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. dtu.dksigmaaldrich.com Consequently, the reaction proceeds preferentially through the lower-energy pathway that forms the more stable tertiary carbocation intermediate (Pathway A). dtu.dk The subsequent rapid attack of the bromide ion on this carbocation leads to the major product. While Markovnikov's rule provides a useful prediction, the underlying principle is always the formation of the most stable carbocation intermediate. dtu.dk In some cases, rearrangements of the carbocation to an even more stable form can occur, although this is less common when a stable tertiary cation is already formed. rsc.orgsigmaaldrich.com

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene moiety in this compound allows it to participate in cycloaddition reactions, where it can react with a conjugated diene to form a cyclic compound. organic-chemistry.org The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. illinois.edunih.govnih.gov

In a typical Diels-Alder reaction, this compound would act as the "dienophile" (the 2π-electron component). nih.gov The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state. nih.gov The efficiency of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov The bromine atom and the alkyl group on this compound influence its electronic properties and steric profile as a dienophile.

While specific, extensively documented examples of this compound in Diels-Alder reactions are not prevalent in readily available literature, its structural features allow for its theoretical participation. For example, in a reaction with a simple diene like 1,3-butadiene, it would be expected to form a substituted cyclohexene (B86901) ring.

Beyond the [4+2] Diels-Alder reaction, allylic halides can participate in other types of cycloadditions, such as [3+2] and [4+3] cycloadditions, which provide routes to five- and seven-membered rings, respectively. bohrium.comrsc.org For instance, [3+2] cycloadditions can occur with nitrile oxides to form isoxazolines, rsc.org and [4+3] cycloadditions can involve the generation of an allyl cation from the allylic bromide to react with a diene. rsc.org

Cross-Coupling Reactions Utilizing this compound

The presence of an allylic bromide makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. The allylic position of the bromine atom enhances its reactivity compared to vinylic or simple alkyl bromides. nih.gov

Several palladium-catalyzed cross-coupling reactions can effectively utilize allylic bromides like this compound.

Suzuki Reaction: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester). The Suzuki-Miyaura coupling is known to be particularly efficient with allylic bromides, often proceeding much faster than with their alkyl counterparts due to the stabilization of the intermediate by the adjacent π-system. nih.gov This method is valued for its mild conditions and tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound could potentially serve as the halide component in such a reaction, coupling with another alkene to create a more complex diene or polyene structure. The choice of base and catalyst is crucial to control the reaction and avoid side reactions like dehalogenation.

Sonogashira Reaction: This reaction couples a vinyl or aryl halide with a terminal alkyne, creating a C(sp)-C(sp²) bond. organic-chemistry.org While typically used for aryl/vinyl halides, the high reactivity of allylic bromides makes them potential substrates under specific conditions. The reaction is generally co-catalyzed by copper(I) iodide and requires a base.

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
SuzukiOrganoboron ReagentPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC(sp³)-C(sp²), C(sp³)-C(sp³)
HeckAlkenePd(0) or Pd(II) catalyst, BaseC(sp³)-C(sp²)
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp³)-C(sp)

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands influence the catalyst's stability, activity, and selectivity by modifying the electronic and steric environment around the metal.

In palladium catalysis, phosphine (B1218219) ligands are commonly employed.

Electron-rich, bulky monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are often highly effective. They can promote the initial oxidative addition step (the insertion of the Pd(0) into the carbon-bromine bond) and facilitate the final reductive elimination step that forms the product and regenerates the catalyst.

Bidentate phosphine ligands (e.g., BINAP, dppf) can also be effective, offering a different steric and electronic profile at the palladium center.

A screening of different ligands is often necessary to optimize a specific cross-coupling reaction. For example, in a study on the C,N-cross coupling of 3-bromo-2-aminopyridine, ligands such as RuPhos and SPhos provided high yields, demonstrating their effectiveness in facilitating challenging coupling reactions. The ligand can impact not only the yield but also the chemoselectivity and regioselectivity of the reaction, preventing undesired side reactions such as homo-coupling or reduction of the starting halide. The proper combination of the palladium precursor, ligand, base, and solvent is essential to control the in-situ generation of the active Pd(0) catalyst and maximize reaction efficiency.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

Mechanistic Insights into Catalytic Cycles

The catalytic cycles involving this compound, particularly in palladium-catalyzed reactions, are generally understood to proceed through a series of fundamental organometallic steps. A common cycle, such as the one operative in cross-coupling reactions, typically involves a Pd(0)/Pd(II) redox couple. mdpi.com

The catalytic cycle is initiated by the oxidative addition of this compound to a low-valent transition metal center, most commonly a palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of an allylpalladium(II) complex. The metal center is oxidized from the 0 to the +2 state.

Following oxidative addition, the next step is typically transmetalation or migratory insertion , depending on the specific reaction type. In a Suzuki-type coupling, for instance, an organoboron reagent would transfer its organic group to the palladium(II) center in a transmetalation step, displacing the bromide. In a Heck-type reaction or other alkene functionalization processes, migratory insertion of an alkene into the palladium-carbon bond would occur. nih.govacs.org For a three-component coupling, this could involve the insertion of a species like an in situ-generated benzyne (B1209423) into the allylpalladium(II) complex. mdpi.com

The final key step is reductive elimination , where a new carbon-carbon bond is formed between the two organic partners coordinated to the palladium(II) center. acs.org This step releases the final coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com While this Pd(0)/Pd(II) cycle is common, nickel catalysts can operate through different mechanisms, sometimes involving radical pathways or Ni(I)/Ni(III) cycles, especially given the tertiary nature of the halide. nih.gov

A proposed general catalytic cycle for a palladium-catalyzed cross-coupling reaction of this compound is outlined below:

Oxidative Addition: Pd(0) + this compound → (2-methylbut-1-en-3-yl)Pd(II)Br

Transmetalation: (2-methylbut-1-en-3-yl)Pd(II)Br + R-M → (2-methylbut-1-en-3-yl)Pd(II)R + M-Br (where R-M is an organometallic coupling partner)

Reductive Elimination: (2-methylbut-1-en-3-yl)Pd(II)R → Product + Pd(0)

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Copper)

Beyond palladium, other transition metals like nickel and copper are effective catalysts for coupling reactions involving allylic halides such as this compound.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for cross-coupling reactions of tertiary alkyl halides, a class to which this compound belongs. nih.gov A significant challenge in these reactions is the propensity for the substrate to undergo elimination. nih.gov However, nickel catalysis can favor the desired coupling, often through mechanisms that differ from palladium. It is proposed that for sterically hindered substrates, oxidative addition to nickel may proceed through an inner-sphere electron-transfer pathway, generating radical intermediates. nih.govnih.gov

An example is the nickel-catalyzed reductive cross-coupling of aryl halides with polysubstituted allyl halides. researchgate.net In these systems, a nickel catalyst, often in the presence of a reductant like magnesium, can couple aryl halides with substrates like prenyl bromide (an isomer of this compound), demonstrating nickel's utility in forming these types of C(sp²)-C(sp³) bonds. researchgate.net Mechanistic studies suggest the formation of anionic nickel complexes that activate the alkyl halide. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are well-established in a variety of cross-coupling reactions, though direct examples with this compound are less common in foundational literature. Copper(I) salts are famously used in the Cadiot-Chodkiewicz coupling of haloalkynes with terminal alkynes. rsc.org More relevant to allylic systems, copper has been shown to catalyze the cross-coupling of allylboronic acids with α-diazoketones. acs.org These reactions proceed via the formation of copper carbenes from the diazo compounds. acs.org This demonstrates copper's ability to facilitate the formation of new carbon-carbon bonds at an allylic position under specific conditions.

Organometallic Reagent Formation and Reactivity

The carbon-bromine bond in this compound is reactive towards electropositive metals, allowing for the formation of highly useful organometallic reagents. These reagents, such as Grignard and organolithium compounds, effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center into a potent nucleophile. byjus.comnumberanalytics.com This "umpolung" of reactivity is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds.

Grignard Reagent Formation and Subsequent Transformations

A Grignard reagent is formed by the reaction of an alkyl or aryl halide with magnesium metal. byjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium complex. libretexts.org For this compound, the reaction involves the insertion of magnesium into the C-Br bond to yield (2-methylbut-1-en-3-yl)magnesium bromide.

Formation: CH₂=C(CH₃)CH(Br)CH₃ + Mg --(dry ether)--> CH₂=C(CH₃)CH(MgBr)CH₃

This Grignard reagent is a strong nucleophile and a strong base. byjus.com It readily reacts with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. pressbooks.pub The typical reaction involves nucleophilic addition to the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield an alcohol. youtube.com

Below is a table summarizing some key transformations of the Grignard reagent derived from this compound.

Table 1: Selected Reactions of (2-methylbut-1-en-3-yl)magnesium bromide

Electrophile Intermediate Product Final Product (after acidic workup) Product Class
Formaldehyde (H₂C=O) CH₂=C(CH₃)CH(CH₃)CH₂OMgBr 3,4-Dimethylpent-4-en-1-ol Primary Alcohol
Acetaldehyde (CH₃CHO) CH₂=C(CH₃)CH(CH₃)CH(OMgBr)CH₃ 4,5-Dimethylhex-5-en-2-ol Secondary Alcohol
Acetone ((CH₃)₂C=O) CH₂=C(CH₃)CH(CH₃)C(OMgBr)(CH₃)₂ 2,4,5-Trimethylhex-5-en-2-ol Tertiary Alcohol

Lithium-Halogen Exchange and Organolithium Chemistry

Organolithium reagents can be prepared through several methods, including the direct reaction of an organic halide with lithium metal or via a metal-halogen exchange reaction. wikipedia.orgnih.gov The lithium-halogen exchange is a particularly rapid and widely used method for preparing organolithium compounds from organic bromides or iodides. harvard.edu It involves treating the organic halide with a pre-formed alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

The exchange is a kinetically controlled equilibrium, with the position of the equilibrium favoring the formation of the more stable organolithium reagent (where the lithium is attached to the more electronegative carbon). harvard.edu For this compound, reaction with two equivalents of t-BuLi at low temperature in a suitable solvent (like THF/ether/pentane) would lead to the formation of (2-methylbut-1-en-3-yl)lithium.

Formation: CH₂=C(CH₃)CH(Br)CH₃ + 2 t-BuLi --(low temp)--> CH₂=C(CH₃)CH(Li)CH₃ + t-BuBr + t-BuH + Isobutene

Organolithium reagents are generally more reactive and more strongly basic than their Grignard counterparts. mt.com They react with the same range of electrophiles but often more rapidly and can sometimes offer different selectivity. numberanalytics.com The reactivity is highly dependent on the solvent and the aggregation state of the organolithium species. numberanalytics.commt.com

The table below illustrates some potential transformations of (2-methylbut-1-en-3-yl)lithium.

Table 2: Selected Reactions of (2-methylbut-1-en-3-yl)lithium

Electrophile Intermediate Product Final Product (after workup) Product Class
Benzaldehyde (PhCHO) CH₂=C(CH₃)CH(CH₃)CH(OLi)Ph 1-Phenyl-3,4-dimethylpent-4-en-1-ol Secondary Alcohol
N,N-Dimethylformamide (DMF) (Intermediate adduct) 3,4-Dimethylpent-4-enal Aldehyde
Ethylene Oxide CH₂=C(CH₃)CH(CH₃)CH₂CH₂OLi 5,6-Dimethylhept-6-en-1-ol Primary Alcohol

Applications of 3 Bromo 2 Methylbut 1 Ene As a Synthetic Building Block

Construction of Complex Organic Molecules

The reactivity of 3-Bromo-2-methylbut-1-ene makes it a key component for synthesizing complex organic molecules. The bromine atom functions as an effective leaving group, facilitating nucleophilic substitution and elimination reactions, which are foundational for building molecular frameworks.

While this compound provides a five-carbon isoprenoid unit common in many natural products, specific documented examples of its direct application in the total synthesis of natural products are not prominent in the provided research. However, structurally related bromo-methyl-butene isomers are crucial in synthesizing biologically active compounds. For instance, the compound (E)-4-bromo-2-methylbut-2-en-1-al is a key starting material for an intermediate used in the industrial synthesis of Vitamin A and its acetate (B1210297) form. This highlights the importance of brominated isoprene-derived groups in constructing complex natural products and their analogues.

The isomeric compound, 1-bromo-3-methyl-2-butene, commonly known as prenyl bromide, is a hemiterpene that is widely utilized as a "prenyl source" in various organic syntheses. This demonstrates the general utility of this class of brominated C5 building blocks in synthetic chemistry.

A significant challenge in the reactions involving substituted alkenes like this compound is the control of regioselectivity and stereoselectivity. The synthesis of this compound from precursors such as 2-methylbut-3-en-2-ol with hydrobromic acid can lead to a mixture of isomeric products, including 1-bromo-3-methylbut-2-ene, due to carbocation rearrangements. The precise control required for stereoselective synthesis—the ability to favor the formation of a specific stereoisomer—is complex. Research into the reaction of (R)-3-bromo-2-methyl-1-butene with HBr indicates the formation of two new stereoisomers, specifically diastereomers, highlighting the stereochemical transformations the molecule can undergo. However, detailed research findings demonstrating the use of this compound as a building block for the stereoselective synthesis of other advanced intermediates are not extensively covered in the available literature.

Precursor in Fine Chemical Synthesis

This compound's reactivity makes it a valuable precursor in the synthesis of fine chemicals and specialized intermediates, contributing to advancements in chemical research and development.

The development of synthetic fragrances often relies on terpene structures. While there is a strong link between hemiterpenes and fragrance development, the direct use of this compound in this application is not specified. Its isomer, 1-bromo-2-methyl-2-butene (prenyl bromide), is explicitly identified as a useful precursor for synthesizing hemiterpene derivatives for the perfume industry. For example, prenyl bromide undergoes nucleophilic substitution with carboxylates to produce fragrant esters like prenyl cinnamate (B1238496) and prenyl isobutyrate.

This compound is noted for its application in the agrochemical industry. It serves as a precursor in the production of a variety of compounds used in agriculture. The incorporation of its five-carbon backbone is a strategy used to build the larger, more complex molecules often required for active agrochemical ingredients.

Role in Material Science Research (e.g., Polymer Chemistry)

Based on available research, the application of this compound in the field of material science, including polymer chemistry, is not well-documented. While its functional groups suggest potential for polymerization or material modification, there are no prominent research findings detailing its use in these areas.

Monomer Applications in Polymer Synthesis

While direct polymerization of this compound is not documented in the provided search results, the reactivity of its functional groups—the double bond and the bromine atom—theoretically allows for its participation in polymerization reactions. The vinyl group could potentially undergo addition polymerization (e.g., radical, cationic, or anionic polymerization), while the bromine atom offers a site for post-polymerization modification or for initiating controlled polymerization techniques.

In the broader context of related compounds, research has explored the polymerization of other substituted butenes and bromo-functionalized monomers. For instance, the polymerization of 3-methylbut-1-ene has been investigated, and various norbornene derivatives bearing bromoalkyl groups have been successfully polymerized. These studies often focus on the influence of the monomer structure and the polymerization conditions on the resulting polymer's properties. However, without specific studies on this compound, any discussion of its polymerization behavior remains speculative.

Further investigation would be necessary to determine the viability of this compound as a monomer and to characterize the properties of any resulting polymers. Such research would need to overcome the potential challenge of steric hindrance and explore suitable polymerization techniques and conditions.

Due to the lack of specific research findings on the polymerization of this compound, no data tables on this topic can be provided at this time.

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Bromo 2 Methylbut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy stands as a powerful tool for gaining detailed molecular-level insights into chemical reactions involving 3-Bromo-2-methylbut-1-ene. Its ability to provide structural information and quantify species in real-time makes it indispensable for mechanistic investigations.

1D and 2D NMR for Structure Elucidation of Reaction Products

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for the unambiguous identification of products resulting from reactions of this compound.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-methylbut-1-ene, the protons occupy four distinct chemical environments, leading to four separate signals. The integration of these signals reveals the ratio of protons in each environment. For instance, in 2-methylbut-1-ene, the proton ratio is 2:4:2:3.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are employed to establish connectivity between protons and carbons, which is vital for confirming the structure of complex reaction products. For example, COSY (Correlation Spectroscopy) can identify adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) helps in identifying longer-range couplings between protons and carbons.

These techniques are instrumental in distinguishing between isomers that may form during a reaction. For example, in reactions involving allylic bromides like this compound, rearrangements can lead to a mixture of products. NMR spectroscopy allows for the precise characterization of each isomer.

Real-time NMR Monitoring of Reaction Kinetics

The progress of chemical reactions can be monitored in real-time using NMR spectroscopy, providing valuable kinetic data and mechanistic insights. rsc.orgmpg.de This is often achieved by using a flow NMR setup where the reaction mixture is circulated through the NMR probe. rsc.org This method allows for the continuous acquisition of spectra, enabling the tracking of reactant consumption, intermediate formation, and product generation over time. rsc.orgmpg.de

Stopped-flow benchtop NMR systems offer a convenient way to acquire quantitative reaction monitoring data, circumventing complications that can arise with continuous-flow analyses. rsc.org These techniques are particularly useful for studying reactions that are difficult to monitor by other means due to factors like gas evolution or the presence of toxic reagents. rsc.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular masses of compounds. measurlabs.com This high accuracy allows for the determination of the elemental composition of a molecule, which is crucial for identifying unknown products and confirming the identity of synthesized compounds. measurlabs.com For a compound like this compound, HRMS can precisely determine its molecular formula, C₅H₉Br. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two molecular ion peaks (M and M+2) of similar intensity in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is an essential tool for analyzing complex reaction mixtures and assessing the purity of isolated products. etamu.edu

In a GC-MS analysis, the components of a mixture are first separated based on their boiling points and polarity in the GC column. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library.

The fragmentation pattern of this compound in a mass spectrum provides valuable structural information. For instance, the mass spectrum of the related compound 3-methylbut-1-ene shows a molecular ion peak at m/z 70. docbrown.info A prominent peak at m/z 55 corresponds to the loss of a methyl group ([M-15]⁺). docbrown.info Similar fragmentation patterns would be expected for this compound, with the added complexity of the bromine isotope pattern.

Table 1: Key Analytical Techniques and Their Applications in the Study of this compound

Analytical Technique Application Information Obtained
1D NMR (¹H, ¹³C) Structure Elucidation Chemical environment and number of protons and carbons.
2D NMR (COSY, HSQC, HMBC) Structure Elucidation Connectivity between atoms in the molecule.
Real-time NMR Reaction Monitoring Reaction kinetics, identification of transient intermediates.
High-Resolution Mass Spectrometry (HRMS) Product Identification Exact molecular mass and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Mixture Analysis & Purity Separation and identification of components in a mixture, assessment of product purity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring the transformation of functional groups during a chemical reaction.

In the context of reactions involving this compound, IR and Raman spectroscopy can be used to track changes in the C=C double bond and the C-Br bond. For example, the IR spectrum of an alkene like 3-methylbut-1-ene shows a characteristic C=C stretching vibration around 1660 cm⁻¹. docbrown.info The C-Br stretching vibration in bromoalkanes typically appears in the fingerprint region of the IR spectrum, between 500 and 750 cm⁻¹. docbrown.info

By monitoring the appearance or disappearance of these characteristic absorption bands, researchers can follow the progress of reactions such as additions to the double bond or substitutions of the bromine atom. The entire infrared spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern for a compound, which can be used for its identification. docbrown.infodocbrown.info

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-methylbut-1-ene
1-bromo-3-methylbut-2-ene
3-bromo-3-methylbut-1-ene
2,3-dibromo-2-methylbutane
(2-methylbut-1-en-3-yl)magnesium bromide
1-bromo-2-methylpropane
2-methylbut-3-en-2-ol
isoprene (B109036)
2-methyl-2-butene (B146552)
N-bromosuccinimide

Chromatographic Techniques for Separation and Purification in Research on this compound

In the synthesis and analysis of this compound, chromatographic techniques are indispensable for both the purification of the final product and the in-process monitoring of reaction progress. The primary challenge in the purification of this compound often lies in its separation from structurally similar isomers, such as 1-bromo-2-methylbut-2-ene, and other reaction byproducts. Researchers employ a variety of chromatographic methods, including gas chromatography (GC) and liquid chromatography (LC), to achieve high levels of purity.

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a frequently utilized method for assessing the purity of this compound. The choice of the capillary column is critical for the effective separation of this compound from its isomers. Polar capillary columns, for instance those with a stationary phase like DB-WAX, have been noted for their ability to resolve this compound from 1-bromo-2-methylbut-2-ene. Furthermore, headspace GC coupled with mass spectrometry (GC-MS) serves as a valuable tool for monitoring the stability of the compound over time.

While specific research detailing preparative high-performance liquid chromatography (HPLC) for this compound is not extensively documented in readily available literature, methods for related brominated compounds suggest its potential applicability. For instance, the analysis of a related isomer, 1-bromo-3-methyl-2-butene, has been described using a reverse-phase HPLC method. This method utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid, and is noted to be scalable for preparative separation. The selection of an appropriate stationary phase and mobile phase gradient would be crucial for the successful separation of this compound from its impurities.

For larger scale purification, flash column chromatography is a common and effective technique. This method typically employs silica (B1680970) gel as the stationary phase and a non-polar eluent system. A solvent system such as a mixture of hexane (B92381) and dichloromethane (B109758) is often effective for the separation of halogenated organic compounds. The polarity of the eluent can be carefully adjusted to optimize the separation of the desired product from less polar and more polar impurities.

Below are tables summarizing typical chromatographic conditions that could be adapted for the analysis and purification of this compound based on general principles and data from related compounds.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Purity Analysis

ParameterValue/Description
Technique Gas Chromatography with Flame Ionization Detection (GC-FID)
Column Type Polar Capillary Column (e.g., DB-WAX)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient optimized for isomer separation
Detector Flame Ionization Detector (FID)
Application Purity assessment, isomer separation

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Analysis

ParameterValue/Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 or similar non-polar bonded phase
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., phosphoric acid)
Flow Rate Optimized for column dimensions and particle size
Detection UV-Vis Detector (at a suitable wavelength)
Application Purity analysis, potential for preparative separation

Table 3: General Flash Column Chromatography Parameters for Purification

ParameterValue/Description
Stationary Phase Silica Gel (standard grade)
Mobile Phase/Eluent Hexane/Dichloromethane gradient
Loading Technique Dry or wet loading of the crude product
Fraction Collection Monitored by Thin Layer Chromatography (TLC)
Application Preparative purification of synthesized this compound

Detailed research findings with specific retention times and chromatograms for this compound are not widely published, necessitating methods to be developed and optimized on a case-by-case basis in the research laboratory. The successful application of these chromatographic techniques is fundamental to obtaining pure samples of this compound, which is crucial for its subsequent use in synthetic applications and for accurate spectroscopic characterization.

Computational and Theoretical Investigations of 3 Bromo 2 Methylbut 1 Ene

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to investigating the behavior of 3-Bromo-2-methylbut-1-ene.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and properties related to reactivity. For this compound, DFT methods like B3LYP with a basis set such as 6-311G(d,p) are employed to analyze its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net These calculations reveal that the HOMO is typically localized on the C=C double bond (the π-system), making it the primary site for electrophilic attack. The LUMO is often associated with the antibonding σ* orbital of the C-Br bond, identifying it as the site for nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

ParameterDefinitionSignificance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical stability and reactivity
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electronegativity (χ)χ = -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the electrophilic character of a molecule

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying reaction mechanisms by solving the Schrödinger equation without extensive reliance on empirical parameters. These calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states (the highest energy point along a reaction coordinate) and intermediates. researchgate.net

For this compound, ab initio calculations can elucidate the pathways of key reactions such as nucleophilic substitution and elimination. A computational study on the analogous chloro-isomers reveals that such compounds can undergo complex reactions, including isomerization and elimination, through distinct transition states. researchgate.net For example, elimination of HBr could theoretically proceed through a four-membered cyclic transition state, which is common for alkyl halides. researchgate.net Calculations can determine the activation energy for this pathway, predicting the conditions under which the reaction would occur. Furthermore, these methods can be used to study the competition between different mechanistic pathways, such as the SN1, which proceeds through a carbocation intermediate, and the SN2' (SN2 prime), which involves a concerted attack at the double bond. reddit.com

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and dynamic properties of this compound.

Due to the free rotation around its carbon-carbon single bonds, this compound can exist in several different spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation between them. A computational study on the structurally similar (S)-(+)-1-bromo-2-methylbutane showed the existence of nine distinct conformers with varying stabilities. researchgate.net

Similarly, for this compound, computational models can be used to perform a systematic search of the conformational space. By calculating the potential energy as a function of dihedral angles, a conformational energy map is generated. The relative energies of the most stable conformers can be calculated, and their populations at a given temperature can be predicted using the Boltzmann distribution. This analysis is critical, as the reactivity and spectroscopic properties of the molecule are an average of the properties of its populated conformers.

ConformerDihedral Angle (C1-C2-C3-Br)Relative Energy (kJ/mol) (Illustrative)Predicted Population at 298 K (Illustrative)
A (Anti)~180°0.0065%
B (Gauche)~60°2.5018%
C (Gauche)~-60°2.5017%

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. uncw.edu

By first performing a conformational analysis to identify the lowest energy structures, a Boltzmann-weighted average of the calculated chemical shifts for each conformer can be computed. uncw.edu This provides a theoretical spectrum that can be directly compared to an experimental one. A strong correlation between the predicted and measured spectra provides high confidence in the structural assignment. Discrepancies can often point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculation or suggest a need to reconsider the proposed structure.

AtomCalculated ¹³C Chemical Shift (ppm) (Illustrative)Experimental ¹³C Chemical Shift (ppm) (Illustrative)
C1 (=CH₂)118.5117.9
C2 (-C=)142.1141.5
C3 (-CHBr)60.359.8
C4 (-CH₃)22.421.9
C5 (-CH₃ on C2)19.819.2

Mechanistic Insights from Computational Data

The true power of computational investigation lies in its ability to synthesize data from electronic structure, reaction pathway, and stability analyses to provide a holistic understanding of reaction mechanisms. For this compound, this is particularly valuable for explaining its reactivity in substitution and elimination reactions.

For instance, in reactions involving carbocation intermediates (e.g., SN1), computational methods can calculate the relative stabilities of different possible carbocations. When the bromine atom leaves this compound, it forms a secondary allylic carbocation. Calculations can quantify the stability of this intermediate compared to a non-allylic tertiary carbocation that could be formed from an isomeric structure. This helps explain why allylic halides are particularly reactive.

Furthermore, computational studies can model the entire reaction coordinate for competing pathways. By calculating the activation energies for SN1, SN2', and E2 (elimination) reactions, researchers can predict which pathway will be favored under specific conditions (e.g., solvent, temperature). reddit.comresearchgate.net For example, calculations can show that an SN2' reaction, where a nucleophile attacks the terminal carbon of the double bond, might have a lower energy barrier than a direct SN2 attack at the sterically hindered carbon bonded to the bromine. A study of the isomerization of related chloroalkenes showed that the conversion between allylic isomers has a calculable energy barrier, confirming that such rearrangements are thermodynamically and kinetically plausible. researchgate.net These insights are fundamental to controlling reaction outcomes and designing efficient synthetic routes.

Bond Dissociation Energies and Radical Stabilization Energies

Bond dissociation energy (BDE) is a key thermodynamic parameter that quantifies the strength of a chemical bond. It represents the enthalpy change upon homolytic cleavage of a bond in the gas phase. In the context of this compound, the C-Br bond is of particular interest as its cleavage leads to the formation of a carbon-centered radical.

Theoretical studies have shown that the stability of the resulting radical significantly influences the BDE. The radical formed from this compound is a 2-methylallyl radical. This radical is stabilized by resonance, where the unpaired electron is delocalized over the allylic system. This delocalization effectively spreads the electron deficiency, leading to a more stable species compared to a localized alkyl radical. The stability of free radicals generally increases in the order of methyl < primary < secondary < tertiary. masterorganicchemistry.com However, allylic radicals are particularly stable due to this resonance effect.

The radical stabilization energy (RSE) is a measure of this additional stability. It is often calculated as the difference in BDE between a C-H bond in a reference compound (like methane) and the corresponding C-H bond in the molecule of interest. For allylic systems, the resonance stabilization energy is significant. For the related allyl radical, the stabilization energy has been calculated to be around 15.7 kcal/mol. masterorganicchemistry.com

BondTypeRepresentative BDE (kJ/mol)
CH3-HMethyl C-H439
CH3CH2-HPrimary C-H421
(CH3)2CH-HSecondary C-H413
(CH3)3C-HTertiary C-H400
Allyl-HAllylic C-H369
CH3-BrMethyl C-Br293

Carbocation Stability and Rearrangement Pathways

The formation of carbocations from this compound, typically through heterolytic cleavage of the C-Br bond, opens up pathways for various reactions. The stability of these carbocations is paramount in determining the reaction outcomes. Carbocation stability is influenced by several factors, including inductive effects and resonance. The general order of carbocation stability is tertiary > secondary > primary. masterorganicchemistry.com

Heterolysis of the C-Br bond in this compound would initially form a secondary allylic carbocation. This carbocation is stabilized by the delocalization of the positive charge across the adjacent double bond. Computational studies on similar systems have shown that allylic cations are significantly more stable than their non-allylic counterparts. masterorganicchemistry.com

A key aspect of carbocation chemistry is their propensity to undergo rearrangements to form more stable species. libretexts.org These rearrangements, such as hydride and alkyl shifts, are common when a more stable carbocation can be formed. libretexts.org In the case of the secondary allylic carbocation derived from this compound, a 1,2-hydride shift from the adjacent tertiary carbon is a plausible rearrangement pathway. This would lead to the formation of a more stable tertiary carbocation.

Theoretical calculations can be used to map the potential energy surface of these rearrangement pathways, identifying the transition states and the activation barriers for such processes. These computational investigations help in predicting the likelihood of a rearrangement occurring and the expected product distribution. While specific computational studies on the rearrangement of the 2-methyl-1-buten-3-yl cation were not found in the search results, the general principles of carbocation rearrangements are well-established through theoretical models. libretexts.org The driving force for such a rearrangement is the formation of a thermodynamically more stable intermediate. libretexts.org

Carbocation TypeRelative StabilityStabilizing Factors
MethylLeast Stable-
PrimaryInductive Effect
SecondaryInductive Effect
Allylic (Primary)Resonance
TertiaryInductive Effect
Allylic (Secondary)Most StableInductive Effect, Resonance

Broader Academic Implications and Future Research Directions

Advancements in Catalytic Systems for Halogenated Alkene Transformations

The transformation of halogenated alkenes is a cornerstone of modern synthetic chemistry, and the development of novel catalytic systems is crucial for enhancing efficiency, selectivity, and scope. Recent progress has centered on transition-metal catalysis and photoredox catalysis to activate the carbon-halogen bond and the alkene moiety.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, represent a powerful tool for carbon-carbon bond formation using vinyl halides. For a compound like 3-Bromo-2-methylbut-1-ene, these reactions allow for the introduction of a wide array of substituents at the C3 position. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivities. Ligands play a crucial role by modifying the electronic and steric environment of the metal center, thereby influencing the stability and activity of the catalyst.

Recent research also highlights advancements in enantioselective halofunctionalization of alkenes, although the dihalogenation of olefins to create enantioenriched vicinal dihalides is a less developed area. nih.gov Copper halides have been utilized as catalysts in the synthesis of this compound from isoprene (B109036) and hydrobromic acid. Furthermore, visible-light-induced photocatalysis has emerged as a mild and sustainable approach for various halogenation reactions. mdpi.com

Table 1: Examples of Catalytic Transformations for Halogenated Alkenes

Reaction Type Catalyst System Substrate Class Key Features
Suzuki Coupling Pd(0) or Pd(II) / Ligand Vinyl Halides C(sp²)-C(sp²) bond formation
Sonogashira Coupling Pd(0) / Cu(I) co-catalyst Vinyl Halides C(sp²)-C(sp) bond formation
Heck Coupling Pd(0) or Pd(II) / Base Vinyl Halides Vinylation of alkenes
Aminobromination Copper(I) Alkenes Markovnikov addition of amine and bromine nih.gov

Design of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

A primary challenge in the synthesis of this compound and related substituted alkenes is the control of regioselectivity and stereoselectivity. For instance, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to a mixture of isomeric products, including 1-bromo-3-methylbut-2-ene, due to carbocation rearrangements. stackexchange.com

Future synthetic design will focus on developing routes that offer higher selectivity and adhere to the principles of green chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and improved atom economy. One common method for synthesizing compounds like this compound is the allylic bromination of a precursor alkene, such as 2-methylbut-1-ene, using N-bromosuccinimide (NBS). pearson.com Another approach involves the reaction of isoprene with hydrobromic acid.

Exploration of New Reactivity Modes and Applications in Chemical Synthesis

This compound is a versatile intermediate due to its dual functionality. The carbon-bromine bond is polarized, making the carbon atom susceptible to nucleophilic attack, and the bromine atom is a good leaving group, facilitating both substitution and elimination reactions. The carbon-carbon double bond is prone to electrophilic addition reactions, governed by Markovnikov's rule.

A key transformation is the formation of a Grignard reagent, (2-methylbut-1-en-3-yl)magnesium bromide, by reacting this compound with magnesium metal in an anhydrous ether solvent. This organometallic reagent can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

The compound is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.com Its reactivity allows for its incorporation into diverse molecular scaffolds, contributing to the development of new chemical entities with potential biological activity. guidechem.com The exploration of halocyclization reactions of alkenes presents another avenue for creating heterocyclic compounds. researchgate.net

Table 2: Reactivity Profile of this compound

Reaction Type Reagent(s) Product Type
Nucleophilic Substitution Nucleophiles Substituted alkenes
Elimination Base Dienes
Electrophilic Addition Electrophiles (e.g., HBr) Dihaloalkanes
Grignard Reagent Formation Mg, anhydrous ether (2-methylbut-1-en-3-yl)magnesium bromide

Integration of Computational Chemistry with Experimental Research for Predictive Synthesis

The integration of computational chemistry with experimental research offers a powerful approach for accelerating the discovery and optimization of synthetic routes. rsc.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed selectivities. nih.govfrontiersin.org

For the synthesis of this compound, computational models can help elucidate the factors governing the product distribution in reactions prone to carbocation rearrangements. By understanding the energy landscape of the reaction, conditions can be optimized to favor the formation of the desired isomer.

In the context of catalytic transformations, computational studies can aid in the design of more efficient catalysts and ligands. By modeling the interactions between the catalyst, substrate, and reagents, it is possible to predict which catalyst systems will exhibit the highest activity and selectivity. nih.gov This predictive capability can significantly reduce the amount of empirical screening required, leading to a more rational and efficient approach to catalyst development. The use of computational tools is becoming increasingly important for modeling halogen bonds in medicinal chemistry, which can inform the design of novel therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-bromo-2-methylbut-1-ene, and how does the choice of brominating agent influence regioselectivity?

  • Methodological Answer : The compound is typically synthesized via allylic bromination of 2-methylbut-1-ene using N-bromosuccinimide (NBS) under radical initiation (UV light or AIBN). Regioselectivity is ensured by the stability of the allylic radical intermediate, which favors bromination at the tertiary carbon. Alternative methods include HBr addition to 2-methyl-1,3-butadiene under peroxide-free conditions to avoid competing electrophilic pathways. Confirm regiochemistry via 1H^1 \text{H} NMR (allylic protons at δ 1.8–2.2 ppm) and GC-MS analysis .

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for identifying common impurities?

  • Methodological Answer : Use gas chromatography with flame ionization detection (GC-FID) to quantify purity (>95%). Common impurities like 1-bromo-2-methylbut-2-ene (isomer) are resolved using a polar capillary column (e.g., DB-WAX). Cross-validate with 13C^{13} \text{C} NMR to distinguish allylic (C-Br at ~35 ppm) vs. vinylic bromine (C-Br at ~120 ppm). Impurities exceeding 5% require redistillation under reduced pressure (bp 143–144°C) .

Q. What are the optimal storage conditions for this compound to prevent degradation, and how does decomposition impact reactivity?

  • Methodological Answer : Store in amber vials under inert gas (Ar/N2_2) at 2–8°C to inhibit radical-mediated degradation. Degradation products (e.g., 2-methylbutadiene) can catalyze side reactions in nucleophilic substitutions. Monitor stability via monthly headspace GC-MS; discard if diene concentrations exceed 1% .

Advanced Research Questions

Q. How does the allylic positioning of bromine in this compound influence its reactivity in cross-coupling reactions compared to vinylic or alkyl bromides?

  • Methodological Answer : Allylic bromides undergo Suzuki-Miyaura coupling 10–50× faster than alkyl analogs due to enhanced leaving-group ability from adjacent π-system stabilization. Optimize conditions using Pd(PPh3_3)4_4 (2 mol%), K2_2CO3_3 base, and THF/water (3:1) at 60°C. Compare kinetic data with control reactions using 1-bromo-2-methylbutane to isolate electronic vs. steric effects .

Q. What experimental strategies resolve contradictions in reported enantioselectivity during asymmetric allylic alkylation (AAA) with this compound?

  • Methodological Answer : Discrepancies arise from ligand choice (e.g., BINAP vs. PHOX) and solvent polarity. Perform kinetic resolution studies with chiral GC columns (e.g., Cyclosil-B) to quantify enantiomeric excess (ee). Replicate reactions under rigorously anhydrous conditions (molecular sieves) to exclude moisture-induced racemization .

Q. How can computational modeling (e.g., DFT) predict the regiochemical outcomes of radical-mediated reactions involving this compound?

  • Methodological Answer : Use Gaussian 16 at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and radical stabilization energies. Compare predicted intermediates (e.g., allyl vs. tertiary radicals) with EPR spectroscopy data. Validate models against experimental product ratios in H-atom abstraction reactions with DTBP (di-tert-butyl peroxide) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.